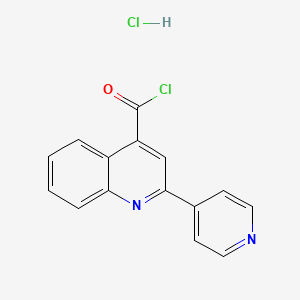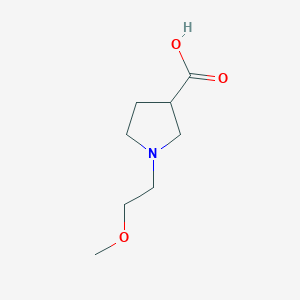
2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
Übersicht
Beschreibung
2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C15H10Cl2N2O . It is a versatile material extensively used in scientific research, including drug synthesis, organic chemistry, and molecular biology studies.
Synthesis Analysis
The synthesis of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride involves several steps. A mixture of isatin, 4-acetylp- yridine, and potassium hydroxide in ethanol and water is mixed and refluxed for 10 hours . Further details about the synthesis process can be found in the referenced scientific papers .Molecular Structure Analysis
The molecular structure of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is characterized by its molecular formula C15H10Cl2N2O. The average mass is 305.159 Da, and the monoisotopic mass is 304.017029 Da .Chemical Reactions Analysis
The chemical reactions involving 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride are complex and can be found in various scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride are characterized by its molecular formula, average mass, and monoisotopic mass . More detailed properties can be found in the referenced scientific papers .Wissenschaftliche Forschungsanwendungen
Photoluminescent Coordination Polymers
The compound plays a key role in the formation of photoluminescent coordination polymers. Twaróg, Hołyńska, and Kochel (2020) demonstrated that using 2-(pyridin-4-yl)quinoline-4-carboxylic acid leads to the formation of one-dimensional copper(II) coordination polymers with significant photoluminescent properties. This offers potential applications in materials science, particularly in the development of new luminescent materials (Twaróg, Hołyńska, & Kochel, 2020).
Complexation with Metals
Bortoluzzi et al. (2011) explored the compound's role in forming complexes with platinum(II) and palladium(II). They noted its involvement in metal-assisted condensation reactions, leading to the synthesis of new complexes. This suggests potential applications in catalysis and organometallic chemistry (Bortoluzzi, Paolucci, Pitteri, Zennaro, & Bertolasi, 2011).
Antibacterial Investigation
In a study by Zhang et al. (2016), metal complexes based on 2-(pyridin-4-yl)quinoline-4-carboxylic acid were synthesized and investigated for their antibacterial properties. These complexes demonstrated significant antibacterial activities, indicating potential applications in medicinal chemistry and pharmaceuticals (Zhang, Man, Zhang, Hong, Guo, & Qin, 2016).
Fluorescent Probes for Bioimaging
Pawar et al. (2016) utilized derivatives of the compound as fluorescent sensors for Zn2+ ions in aqueous solution, demonstrating their application in bioimaging. The study highlights its potential use in biological and biochemical research, particularly in the development of new diagnostic tools (Pawar, Akula, Labala, Venuganti, Bhattacharya, & Nag, 2016).
Coordination Polymers and Supramolecular Chemistry
The compound's role in the formation of different one-dimensional supramolecular chains was studied by Wu, Zhang, and Ma (2014). This research underscores its importance in the field of supramolecular chemistry, particularly in the design and synthesis of new coordination polymers (Wu, Zhang, & Ma, 2014).
Zukünftige Richtungen
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride could be expected to follow similar trends.
Eigenschaften
IUPAC Name |
2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O.ClH/c16-15(19)12-9-14(10-5-7-17-8-6-10)18-13-4-2-1-3-11(12)13;/h1-9H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABMOZMVHRWZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(1,1-Difluoroethyl)phenyl]piperazine](/img/structure/B1390576.png)





![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1390584.png)





